molecular formula C16H23NO3 B2400178 Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate CAS No. 1233180-61-4

Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate

Cat. No.: B2400178
CAS No.: 1233180-61-4
M. Wt: 277.364
InChI Key: GBCAXWUSUNFMJP-UHFFFAOYSA-N
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Description

Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate is an organic compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . It is known for its unique structure, which includes a tert-butyl group, a methoxyphenyl group, and a cyclobutylcarbamate moiety. This compound is commonly used in various chemical and biological research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-methoxyphenyl)cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[1-(3-methoxyphenyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-16(9-6-10-16)12-7-5-8-13(11-12)19-4/h5,7-8,11H,6,9-10H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCAXWUSUNFMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 1-neck round-bottom flask, 1-(3-Methoxy-phenyl)-cyclobutanecarboxylic acid (5.00 g, 24.2 mmol), N,N-Diisopropylethylamine (7.52 g, 58.2 mmol), tert-Butyl alcohol (100 mL, 1000 mmol) and Diphenylphosphonic azide (8.01 g, 29.1 mmol) were added. The reaction was heated at 110° C. overnight. The solvent was removed under vacuum to give a semi solid. The reaction was partitioned with water and DCM. The organic was separated, washed with Brine and dried over Na2SO4. The solid was filtered and washed with DCM. The solvent was removed under vacuum to give an oil. The reaction mixture was purified via ISCO column chromatography with hexane and EtOAc. The collected fractions afforded [1-(3-Methoxy-phenyl)-cyclobutyl]-carbamic acid tert-butyl ester as a clear oil (4.20 g, 65%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Diphenylphosphonic azide
Quantity
8.01 g
Type
reactant
Reaction Step One

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